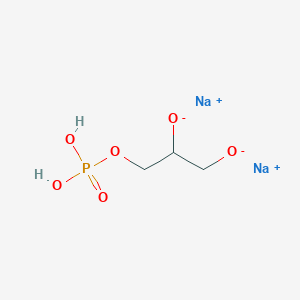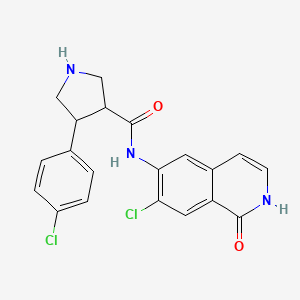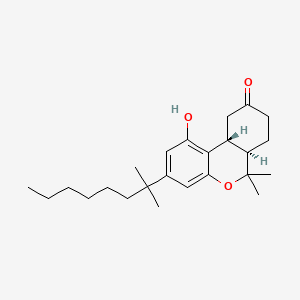![molecular formula C20H28N4O4S B10774260 8-[[(3r,4r)-3-[[1,1-Bis(Oxidanylidene)thian-4-Yl]methoxy]piperidin-4-Yl]amino]-3-Methyl-1h-1,7-Naphthyridin-2-One](/img/structure/B10774260.png)
8-[[(3r,4r)-3-[[1,1-Bis(Oxidanylidene)thian-4-Yl]methoxy]piperidin-4-Yl]amino]-3-Methyl-1h-1,7-Naphthyridin-2-One
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound 33 is a synthetic organic ligand that has been studied for its biological activity and potential therapeutic applications. It is known for its improved selectivity, solubility, and permeability compared to naturally occurring inhibitors .
Métodos De Preparación
The synthesis of Compound 33 involves several steps, including the formation of a macrocyclic structure. The synthetic route typically includes the following steps:
Formation of the macrocyclic core: This involves the cyclization of a linear precursor.
Functionalization: Introduction of various functional groups to enhance biological activity.
Purification: The final compound is purified using techniques such as chromatography.
Análisis De Reacciones Químicas
Compound 33 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Various substituents can be introduced to the compound through substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Compound 33 has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry studies.
Biology: It has been studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: It is being investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes.
Industry: Its improved solubility and permeability make it a candidate for various industrial applications, including drug development.
Mecanismo De Acción
The mechanism of action of Compound 33 involves its interaction with specific molecular targets. It acts as an inhibitor of enzymes such as cathepsin D, which is involved in various biological processes. By binding to the active site of the enzyme, Compound 33 prevents the enzyme from carrying out its normal function, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Compound 33 is unique due to its improved selectivity, solubility, and permeability compared to similar compounds. Some similar compounds include:
Pepstatin A: A naturally occurring inhibitor of cathepsin D.
Other synthetic inhibitors: Various synthetic compounds designed to inhibit the same enzyme but with different structural features.
Compound 33 stands out due to its enhanced properties, making it a more effective and versatile inhibitor .
Propiedades
Fórmula molecular |
C20H28N4O4S |
|---|---|
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
8-[[(3R,4R)-3-[(1,1-dioxothian-4-yl)methoxy]piperidin-4-yl]amino]-3-methyl-1H-1,7-naphthyridin-2-one |
InChI |
InChI=1S/C20H28N4O4S/c1-13-10-15-2-7-22-19(18(15)24-20(13)25)23-16-3-6-21-11-17(16)28-12-14-4-8-29(26,27)9-5-14/h2,7,10,14,16-17,21H,3-6,8-9,11-12H2,1H3,(H,22,23)(H,24,25)/t16-,17-/m1/s1 |
Clave InChI |
IMRGYBMGTASFSC-IAGOWNOFSA-N |
SMILES isomérico |
CC1=CC2=C(C(=NC=C2)N[C@@H]3CCNC[C@H]3OCC4CCS(=O)(=O)CC4)NC1=O |
SMILES canónico |
CC1=CC2=C(C(=NC=C2)NC3CCNCC3OCC4CCS(=O)(=O)CC4)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-[[2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-4-(pyridin-4-ylamino)pyrimidin-5-yl]oxymethyl]oxetan-3-yl]methanol](/img/structure/B10774189.png)
![2-(2,4-difluorophenyl)-2-[5-(2,3-dihydro-1H-inden-2-yl)-2-(2-methylpropyl)-3,6-dioxopiperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B10774197.png)
![(1R,3R,8S,9R,10S,12R,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B10774203.png)

![2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine](/img/structure/B10774217.png)
![(1S,2S,10R)-7,15-Diazatetracyclo[7.7.1.02,7.010,15]heptadecane;sulfuric acid](/img/structure/B10774222.png)
![(19S)-7-bromo-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,6,13-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B10774227.png)
![5-fluoro-2-[1-(5-fluoropyridin-2-yl)ethylamino]-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridine-3-carbonitrile](/img/structure/B10774234.png)




![1-(5-cyclohexyl-2-oxo-1-propyl-3H-1,4-benzodiazepin-3-yl)-3-[4-(4-pyridin-3-ylpiperazin-1-yl)phenyl]urea](/img/structure/B10774281.png)
